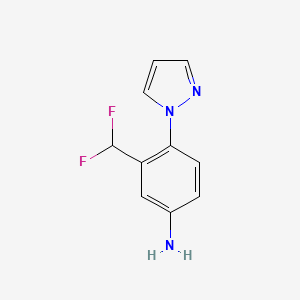![molecular formula C11H8N2O B12078669 [2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
[2,3'-Bipyridine]-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3’-Bipyridine]-6-carbaldehyde is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of an aldehyde group at the 6-position of the 2,3’-bipyridine structure. Bipyridines are known for their versatility and are widely used in coordination chemistry, catalysis, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridine]-6-carbaldehyde typically involves the functionalization of bipyridine derivatives. One common method is the Vilsmeier-Haack reaction, where 2,3’-bipyridine is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the desired position . The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to achieve the desired yield.
Industrial Production Methods
Industrial production of [2,3’-Bipyridine]-6-carbaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
[2,3’-Bipyridine]-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products
Oxidation: [2,3’-Bipyridine]-6-carboxylic acid.
Reduction: [2,3’-Bipyridine]-6-methanol.
Substitution: Halogenated or alkylated bipyridine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of [2,3’-Bipyridine]-6-carbaldehyde largely depends on its ability to coordinate with metal ions. The bipyridine rings act as bidentate ligands, forming stable chelate complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The aldehyde group can also undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Used in the synthesis of coordination polymers and as a precursor to redox-active compounds like viologens.
3,3’-Bipyridine: Known for its applications in the development of phosphorescent materials and as a ligand in metal-organic frameworks.
Uniqueness
[2,3’-Bipyridine]-6-carbaldehyde is unique due to the presence of the aldehyde group, which provides additional reactivity compared to other bipyridine derivatives. This functional group allows for further chemical modifications, making it a valuable intermediate in organic synthesis and material science .
Propiedades
Fórmula molecular |
C11H8N2O |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
6-pyridin-3-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H8N2O/c14-8-10-4-1-5-11(13-10)9-3-2-6-12-7-9/h1-8H |
Clave InChI |
CEHKAOKQYZDHMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C2=CN=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


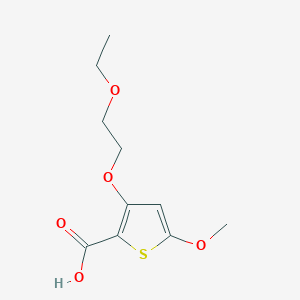
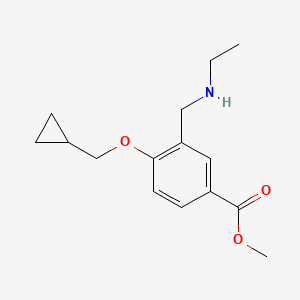
![4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12078592.png)
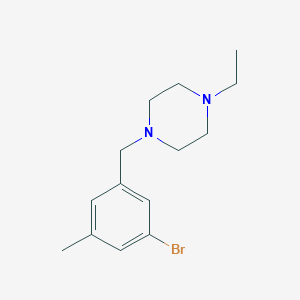

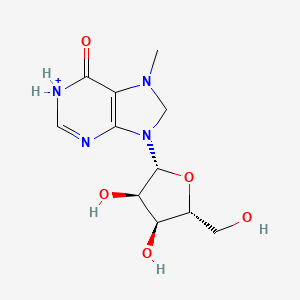
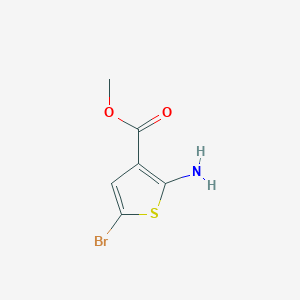



![tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12078660.png)

